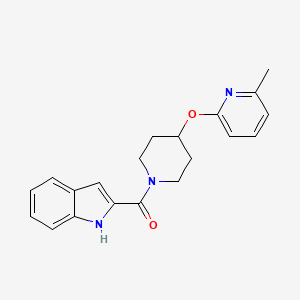
(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H21N3O2 and its molecular weight is 335.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (1H-indol-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone , with the CAS number 1797756-24-1 , represents a class of organic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H21N3O2, with a molecular weight of 335.4 g/mol . The compound features an indole moiety linked to a piperidine ring via a pyridine ether, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O2 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 1797756-24-1 |
Antiproliferative Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives containing pyridine rings have shown improved efficacy against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines. The presence of hydroxyl groups has been associated with lower IC50 values, enhancing the antiproliferative effects of these compounds .
Table 1: Antiproliferative Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| Pyridine Derivative A | HeLa | 0.058 |
| Pyridine Derivative B | A549 | 0.035 |
| Compound (1H-indol-2-yl)(...) | MDA-MB-231 | TBD |
Antibacterial and Antifungal Activity
The compound's structural components suggest potential antibacterial and antifungal properties. Studies on related piperidine derivatives have demonstrated significant activity against Gram-positive and Gram-negative bacteria. Some derivatives showed minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacteria Tested | MIC (mg/mL) |
|---|---|---|
| Piperidine Derivative C | S. aureus | 0.0195 |
| Piperidine Derivative D | E. coli | 0.0048 |
| Compound (1H-indol-2-yl)(...) | TBD | TBD |
Structure-Activity Relationship
The biological activity of This compound can be attributed to its unique structural features:
- Indole Moiety : Known for its role in various biological processes, the indole structure may enhance interactions with biological targets.
- Pyridine and Piperidine Rings : These rings contribute to the compound's solubility and ability to penetrate cellular membranes.
- Functional Groups : The presence of hydroxyl or methoxy groups can significantly affect the compound's reactivity and interaction with biological macromolecules.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Anticancer Studies : One study reported that modifications to the piperidine ring increased antiproliferative activity against breast cancer cells, suggesting that structural optimization can lead to more potent derivatives .
- Antimicrobial Research : Another study highlighted the effectiveness of similar piperidine derivatives against multidrug-resistant bacterial strains, emphasizing their potential as lead compounds for antibiotic development .
Propriétés
IUPAC Name |
1H-indol-2-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-5-4-8-19(21-14)25-16-9-11-23(12-10-16)20(24)18-13-15-6-2-3-7-17(15)22-18/h2-8,13,16,22H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQABCWAXKJJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














